

Commercial Availability and Applications of Trimethylnonanol for Research: A Technical Guide

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Compound of Interest		
Compound Name:	Trimethylnonanol	
Cat. No.:	B1170604	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of **Trimethylnonanol** isomers for research purposes. It includes a summary of suppliers, available purities, and pricing, alongside detailed experimental protocols for its synthesis, analysis, and evaluation of its antimicrobial properties. This guide is intended to serve as a valuable resource for researchers in chemistry, microbiology, and drug development.

Commercial Availability of Trimethylnonanol Isomers

For research applications, **Trimethylnonanol** is primarily available as two main isomers: 2,6,8-Trimethyl-4-nonanol and 3,5,5-Trimethyl-1-hexanol (often referred to as a nonanol isomer). The commercial availability of these compounds in research-grade quantities is summarized in the table below. It is important to note that "**Trimethylnonanol**" as a general term can be ambiguous, and researchers should specify the desired isomer and CAS number when purchasing.



Isomer	CAS Number	Supplier	Available Quantities	Purity
2,6,8-Trimethyl- 4-nonanol	123-17-1	Apollo Scientific	1g, 5g, 25g, 100g	96%
Fisher Scientific	5g	90+% (mixture of threo and erythro isomers)		
Thermo Scientific	5g	90+% (mixture of threo and erythro isomers)	-	
BenchChem	Inquire for details	Inquire for details	-	
3,5,5-Trimethyl- 1-hexanol	3452-97-9	Sigma-Aldrich	Inquire for details	≥85%
Molport	1g, 500g, 20kg	85%, 95%, 98%	_	
Tokyo Chemical Industry (TCI)	Inquire for details	>85.0% (GC)	_	
KH Neochem	Industrial quantities	High purity	-	

Experimental Protocols

This section provides detailed methodologies for the synthesis, analysis, and antimicrobial evaluation of **Trimethylnonanol** isomers.

Synthesis of 2,6,8-Trimethyl-4-nonanol via Catalytic Hydrogenation

A common and efficient method for the synthesis of 2,6,8-trimethyl-4-nonanol is the catalytic hydrogenation of its ketone precursor, 2,6,8-trimethyl-4-nonanone.[1] This reaction involves the addition of hydrogen across the carbonyl group in the presence of a metal catalyst.

Materials:



- 2,6,8-trimethyl-4-nonanone
- Palladium on carbon (Pd/C) catalyst (typically 5-10 wt%)
- Ethanol (or other suitable solvent)
- Hydrogen gas (H₂)
- Hydrogenation apparatus (e.g., Parr hydrogenator)
- Standard laboratory glassware
- Filtration apparatus (e.g., Celite or filter paper)
- Rotary evaporator

Procedure:

- In a suitable reaction vessel, dissolve 2,6,8-trimethyl-4-nonanone in ethanol.
- Carefully add the Pd/C catalyst to the solution. The amount of catalyst can be varied, but a
 typical starting point is 5-10% by weight relative to the ketone.
- Seal the reaction vessel and connect it to the hydrogenation apparatus.
- Purge the system with an inert gas (e.g., nitrogen or argon) to remove any oxygen.
- Introduce hydrogen gas to the desired pressure. The optimal pressure may vary, but reactions are often run at pressures ranging from atmospheric to several bars.
- Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.
- Monitor the progress of the reaction by techniques such as Thin Layer Chromatography
 (TLC) or Gas Chromatography (GC) until the starting material is consumed.
- Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.



- Filter the reaction mixture through a pad of Celite or filter paper to remove the Pd/C catalyst.
- Wash the filter cake with a small amount of ethanol to recover any residual product.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
- The resulting crude product can be purified by distillation or column chromatography if necessary.

Analysis of Trimethylnonanol by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of **Trimethylnonanol** isomers. The following provides a general protocol that can be adapted based on the specific instrument and column used.

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- Capillary column suitable for the analysis of alcohols (e.g., a non-polar or mid-polar column like a DB-5ms or equivalent).

GC Parameters:

- Injector Temperature: 250 °C
- Injection Mode: Split or splitless, depending on the concentration of the analyte.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program:
 - Initial temperature: 50-70 °C, hold for 1-2 minutes.
 - Ramp: Increase the temperature at a rate of 5-10 °C/min to a final temperature of 220-250 °C.



• Final hold: Hold at the final temperature for 5-10 minutes.

MS Parameters:

• Ion Source: Electron Impact (EI)

Ionization Energy: 70 eV

Mass Range: Scan from m/z 40 to 400.

Source Temperature: 230 °C

Transfer Line Temperature: 280 °C

Sample Preparation:

- Prepare a dilute solution of the Trimethylnonanol isomer in a suitable solvent (e.g., dichloromethane or hexane).
- If derivatization is required to improve volatility or chromatographic performance, silylating agents like BSTFA can be used to form trimethylsilyl (TMS) ethers.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The antimicrobial activity of **Trimethylnonanol** can be quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure for this purpose.

Materials:

- 96-well microtiter plates
- Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
- Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)



- Stock solution of **Trimethylnonanol** isomer in a suitable solvent (e.g., DMSO, ethanol)
- Sterile pipette tips and multichannel pipette
- Incubator
- Plate reader (optional, for quantitative assessment of growth)

Procedure:

- Preparation of **Trimethylnonanol** Dilutions:
 - In the first column of the 96-well plate, add the growth medium containing the highest concentration of the **Trimethylnonanol** isomer to be tested.
 - Perform serial two-fold dilutions across the plate by transferring a fixed volume of the solution from one column to the next, which contains only the growth medium.
- Inoculum Preparation:
 - Grow the bacterial strain overnight in the appropriate medium.
 - \circ Dilute the overnight culture to achieve a standardized inoculum concentration (typically around 5 x 10⁵ CFU/mL).
- Inoculation:
 - Add the standardized bacterial inoculum to each well of the microtiter plate, except for the sterility control wells.
- Controls:
 - Positive Control: Wells containing the growth medium and the bacterial inoculum, but no Trimethylnonanol.
 - Negative (Sterility) Control: Wells containing only the growth medium to check for contamination.



Incubation:

 Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37 °C) for 18-24 hours.

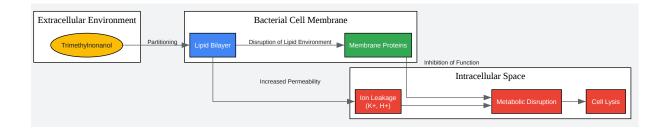
• Determining the MIC:

- After incubation, visually inspect the wells for turbidity (cloudiness), which indicates bacterial growth.
- The MIC is the lowest concentration of the **Trimethylnonanol** isomer in which there is no visible growth.
- Alternatively, a plate reader can be used to measure the optical density (OD) at a specific wavelength (e.g., 600 nm) to quantify bacterial growth.

Visualizations: Signaling Pathways and Experimental Workflows Antimicrobial Mechanism of Action of Long-Chain Alcohols

Long-chain alcohols, including isomers of **Trimethylnonanol**, are thought to exert their antimicrobial effects primarily by disrupting the integrity of the bacterial cell membrane.[2][3] This non-specific mechanism involves the partitioning of the alcohol's hydrophobic alkyl chain into the lipid bilayer, which leads to a series of detrimental effects on the membrane's structure and function.





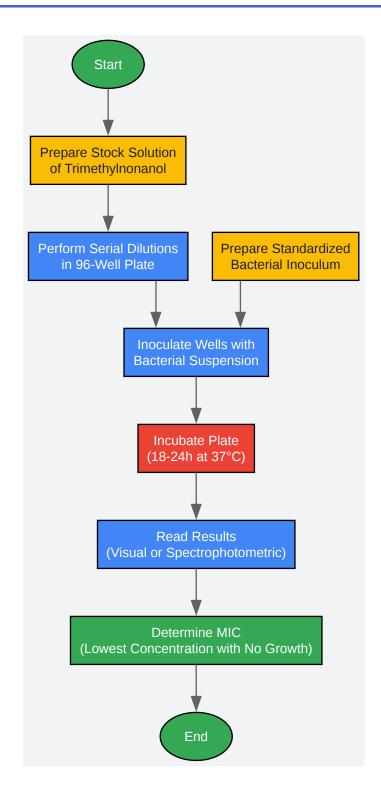
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Caption: Antimicrobial mechanism of **Trimethylnonanol**.

Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in determining the Minimum Inhibitory Concentration (MIC) of **Trimethylnonanol** using the broth microdilution method.





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